5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde)
Overview
Description
5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three ethyne groups, each linked to a 3-(tert-butyl)-2-hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process:
Formation of the Benzene Core: The starting material, benzene-1,3,5-triyl trichloride, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form the tris(ethyne)benzene intermediate.
Deprotection of Ethyne Groups: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride.
Aldol Condensation: The resulting tris(ethyne)benzene is then subjected to an aldol condensation reaction with 3-(tert-butyl)-2-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve continuous flow synthesis, use of greener solvents, and recycling of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinone derivatives.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary alcohols.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics:
Biology
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, facilitating the conjugation of biomolecules.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of novel therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency of various chemical transformations.
Mechanism of Action
The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) exerts its effects depends on its application:
Organic Electronics: The conjugated system facilitates electron transport, making it useful in electronic devices.
Bioconjugation: The aldehyde groups react with amines to form stable imine bonds, enabling the attachment of biomolecules.
Catalysis: The compound’s structure allows it to coordinate with metal centers, enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde): Similar structure but lacks the tert-butyl groups, affecting its solubility and reactivity.
5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-methyl-2-hydroxybenzaldehyde): Contains methyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
The presence of tert-butyl groups in 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde) enhances its solubility in organic solvents and provides steric hindrance, which can influence its reactivity and stability. This makes it particularly suitable for applications in organic electronics and catalysis.
Properties
IUPAC Name |
5-[2-[3,5-bis[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42O6/c1-43(2,3)37-22-31(19-34(25-46)40(37)49)13-10-28-16-29(11-14-32-20-35(26-47)41(50)38(23-32)44(4,5)6)18-30(17-28)12-15-33-21-36(27-48)42(51)39(24-33)45(7,8)9/h16-27,49-51H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPXAFWKNLTUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C#CC4=CC(=C(C(=C4)C(C)(C)C)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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